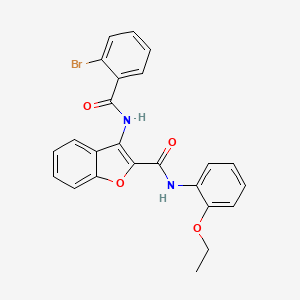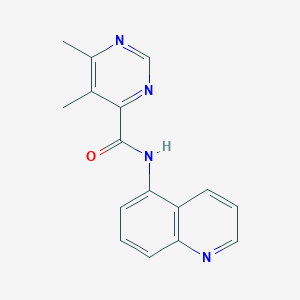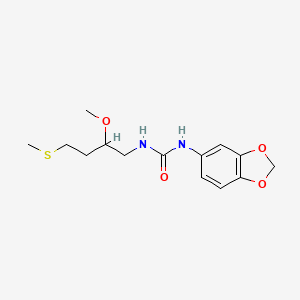
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea, also known as BDMC, is a synthetic compound that has been widely studied for its potential therapeutic applications. BDMC belongs to the class of compounds known as benzodioxole derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea is not fully understood, but studies have suggested that it may act by inhibiting the activity of several key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways. 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have shown that 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been shown to possess potent antioxidant activity, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation of using 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea is its relatively low solubility in water, which can make it challenging to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea. One area of interest is the development of new formulations of 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea that can improve its solubility and bioavailability, making it more effective in vivo. Another area of interest is the investigation of 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea's potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, further studies are needed to fully elucidate the mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea and its potential as a therapeutic agent.
Synthesemethoden
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea can be synthesized using a multi-step process that involves the reaction of 5-hydroxy-1,3-benzodioxole with 3-(2-methoxy-4-methylsulfanylbutyl)isocyanate. The resulting product is then purified using column chromatography to obtain the final compound. This method has been reported to yield 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea in high purity and yield, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea exhibits potent anticancer activity against a range of cancer types, including breast, lung, prostate, and colon cancer. 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-18-11(5-6-21-2)8-15-14(17)16-10-3-4-12-13(7-10)20-9-19-12/h3-4,7,11H,5-6,8-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXRPUPVJESNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


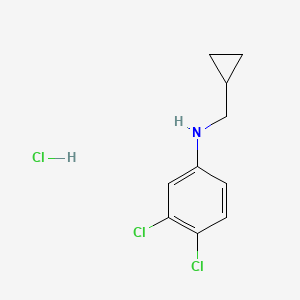
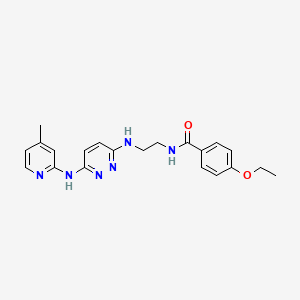
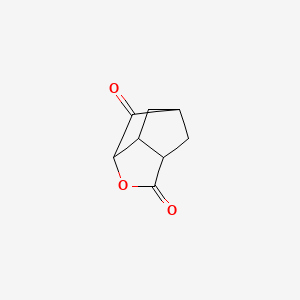
![3-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2950805.png)
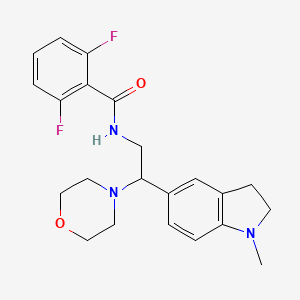
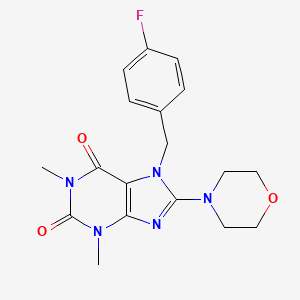
![5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950808.png)
![(3Z)-7-chloro-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2950809.png)
![3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B2950814.png)
![N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2950815.png)
